molecular formula C11H21N3O3 B1518832 Tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate CAS No. 352359-09-2

Tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate

Cat. No.: B1518832
CAS No.: 352359-09-2
M. Wt: 243.3 g/mol
InChI Key: ZZJVMJWYXXRNPF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate (CAS: 352359-09-2) is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protective group and a 2-aminoacetyl substituent. Its molecular formula is C₁₁H₂₁N₃O₃, with a molecular weight of 243.30 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for introducing functionalized piperazine moieties into drug candidates. The Boc group enhances solubility and stability during synthetic steps, while the aminoacetyl side chain enables further derivatization via amidation or conjugation reactions.

Properties

IUPAC Name

tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12/h4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJVMJWYXXRNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352359-09-2
Record name tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate
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Scientific Research Applications

Tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.

  • Medicine: It is utilized in the design and synthesis of drug candidates, especially those targeting central nervous system disorders.

  • Industry: The compound finds applications in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system or chemical reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate with analogous piperazine derivatives, focusing on substituent effects, synthetic routes, stability, and applications.

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Molecular Weight Key Functional Features
This compound 2-aminoacetyl 243.30 Primary amine for conjugation; hydrophilic
Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate 2-diazoacetyl 283.30 Photoreactive diazo group; light-sensitive
Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate 4-nitrophenyl 307.34 Electron-withdrawing nitro group; aromatic
Tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate sulfonylindolinyl 409.45 Bulky sulfonyl group; hydrogen-bond acceptor

Key Observations:

  • Aminoacetyl vs. Diazoacetyl: The aminoacetyl group enables nucleophilic reactions (e.g., amide bond formation), whereas the diazoacetyl group is reactive under UV light, making it suitable for photoaffinity labeling .
  • Aminoacetyl vs. Nitrophenyl: The nitro group in the latter enhances electrophilicity, facilitating aromatic substitution reactions, but reduces solubility compared to the hydrophilic aminoacetyl derivative .
  • Aminoacetyl vs. Sulfonylindolinyl: The sulfonyl group increases steric bulk and hydrogen-bonding capacity, which is advantageous in kinase inhibitor design .

Stability and Reactivity

Table 3: Stability Profiles
Compound Name Stability Notes Reference
This compound Suspected sensitivity to acidic conditions due to Boc group
Tert-butyl 4-(triazolylmethyl)piperazine-1-carboxylate Degrades in simulated gastric fluid (pH 1.2)
Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate Stable under acidic/basic conditions due to electron-deficient nitro group

Key Observations:

  • The Boc group in the aminoacetyl derivative is prone to cleavage under acidic conditions, limiting its use in oral drug formulations without further protection .
  • Nitrophenyl and sulfonyl derivatives exhibit enhanced stability in harsh environments, making them preferable for long-term storage .

Biological Activity

Tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its piperazine backbone, which is a common motif in pharmaceutical chemistry. The tert-butyl group enhances the lipophilicity of the molecule, potentially influencing its biological interactions.

This compound likely exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.
  • Protein Binding : The ability of the compound to bind to proteins can alter their conformation and function, leading to downstream effects on cellular processes.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential effects on different biological systems:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Antimicrobial ActivityInhibits growth of specific bacterial strains
Neuroprotective EffectsModulates neurotransmitter systems
Enzyme InhibitionPotential to inhibit key metabolic enzymes

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics, warranting further exploration for clinical applications.
  • Neuroprotection : Research conducted on animal models indicated that the compound could reduce neuronal cell death in models of oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
  • Mechanistic Insights : A detailed mechanistic study revealed that the compound interacts with specific enzyme targets involved in metabolic pathways. Inhibition assays demonstrated a dose-dependent effect on enzyme activity, providing insight into its potential therapeutic roles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate

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